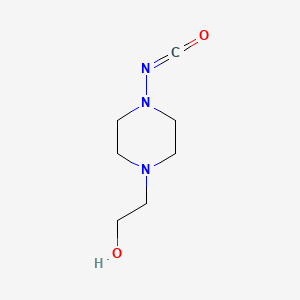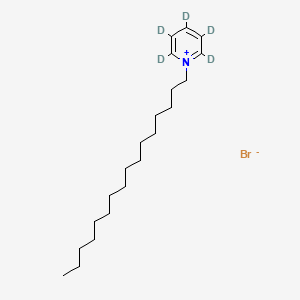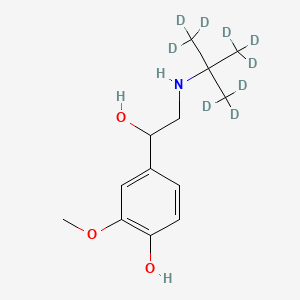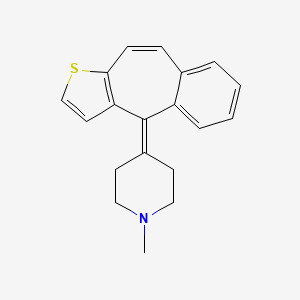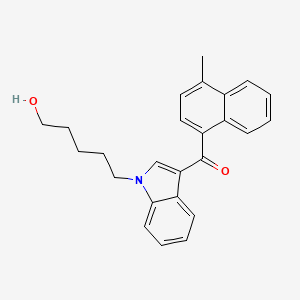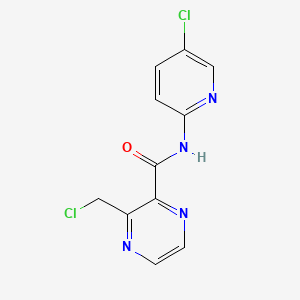
3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C11H8Cl2N4O and its molecular weight is 283.112. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications of Pyrazine Derivatives
Pyrazine derivatives, including those similar to "3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide," play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are known for their anticancer, antimicrobial, anti-inflammatory, and antiviral properties among others. The synthesis of pyrazine derivatives often involves multi-component reactions (MCRs), which are atom economical and eco-friendly approaches for creating complex molecules in a single step with higher selectivity (Dar & Shamsuzzaman, 2015).
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including pyrazine N-oxides, have been extensively studied for their usefulness as versatile synthetic intermediates and their biological importance. These compounds have shown potential in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications with some exhibiting potent anticancer and antibacterial activities (Li et al., 2019).
Control Strategies of Pyrazines Generation from Maillard Reaction
In food science, the control of pyrazines generation through the Maillard reaction is significant for enhancing desirable flavors or suppressing unwanted by-products. This aspect of research highlights the importance of understanding pyrazine formation and its manipulation for food quality improvement (Yu et al., 2021).
Antitubercular Activity of Pyrazine Derivatives
The modification of isoniazid structures to include pyrazine derivatives has been explored for antitubercular activity, indicating the potential of these compounds in the development of new treatments for tuberculosis. This research underlines the therapeutic applications of pyrazine derivatives beyond their traditional uses (Asif, 2014).
Patent Trends in Pyrazine Derivatives
The diversity of pharmacological effects of pyrazine derivatives has sparked significant interest in patenting these compounds for various medical applications. This trend underscores the ongoing research and development efforts aimed at exploiting the therapeutic potential of pyrazine derivatives across a wide range of diseases (Ferreira & Kaiser, 2012).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O/c12-5-8-10(15-4-3-14-8)11(18)17-9-2-1-7(13)6-16-9/h1-4,6H,5H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKILMQTMQTBPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747332 |
Source


|
| Record name | 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122549-47-6 |
Source


|
| Record name | 3-(Chloromethyl)-N-(5-chloro-2-pyridinyl)-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122549-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
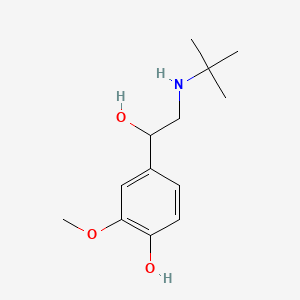
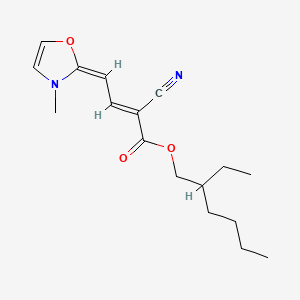

![2-Chloro-N-[4-[(4-methoxyphenyl)methoxy]-2-chloro-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-Chloro-6-methyl-4-[(4-methoxyphenyl)methoxy]benzenamine](/img/structure/B584227.png)
![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
